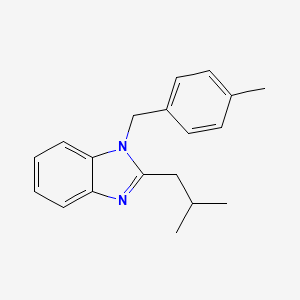
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IB-MECA and has been synthesized using different methods. IB-MECA has been found to have promising therapeutic effects and has been extensively studied for its biochemical and physiological effects in various studies.
Wirkmechanismus
IB-MECA acts as an agonist for the adenosine A3 receptor, which is involved in various physiological processes, including inflammation, cell proliferation, and apoptosis. IB-MECA binding to the adenosine A3 receptor activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
IB-MECA has been found to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation, inducing apoptosis, and improving cognitive function. IB-MECA has also been found to modulate the immune system and improve immune function.
Vorteile Und Einschränkungen Für Laborexperimente
IB-MECA has several advantages for lab experiments, including its high purity and yield, and its well-characterized mechanism of action. However, IB-MECA also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for IB-MECA research, including exploring its potential therapeutic effects in other fields, such as cardiovascular disease and diabetes. Further research is also needed to optimize IB-MECA dosing and delivery methods to minimize potential toxicity and improve efficacy. Additionally, the development of IB-MECA analogs with improved pharmacological properties may also be a promising direction for future research.
In conclusion, IB-MECA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects in various fields. IB-MECA has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Although IB-MECA has several advantages for lab experiments, it also has limitations, and further research is needed to optimize its use. Overall, IB-MECA has promising potential for future therapeutic applications, and further research is warranted to explore its full potential.
Synthesemethoden
IB-MECA can be synthesized using different methods, including the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a base, such as potassium carbonate. This method yields IB-MECA with high purity and yield. Another method involves the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a catalyst, such as palladium on carbon. This method also yields IB-MECA with high purity and yield.
Wissenschaftliche Forschungsanwendungen
IB-MECA has been studied for its potential therapeutic effects in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, IB-MECA has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, IB-MECA has been found to reduce inflammation and oxidative stress. In neurodegenerative disease research, IB-MECA has been found to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14(2)12-19-20-17-6-4-5-7-18(17)21(19)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFWICJANIRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)


![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)
